

A Comparative Guide to the Reproducibility of Deucravacitinib (BMS-986165) Experimental Results

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Compound of Interest		
Compound Name:	BMS-986158	
Cat. No.:	B606289	Get Quote

A Note on Compound Identification: The compound of interest for this guide is the selective Tyrosine Kinase 2 (TYK2) inhibitor, deucravacitinib, which was developed by Bristol Myers Squibb under the identifier BMS-986165. It is important to distinguish this from **BMS-986158**, a Bromodomain and Extra-Terminal domain (BET) inhibitor also developed by Bristol Myers Squibb for oncology applications. This guide will focus on the experimental results and reproducibility of the TYK2 inhibitor, deucravacitinib.

Deucravacitinib is a first-in-class, oral, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1] It has been approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other immune-mediated diseases.[2][3] This guide provides a comparative overview of the experimental data supporting its efficacy and safety, with a focus on the reproducibility of these findings as demonstrated in pivotal clinical trials.

Mechanism of Action: Allosteric Inhibition of TYK2

Deucravacitinib possesses a unique mechanism of action, functioning as an allosteric inhibitor of TYK2.[1] Unlike pan-JAK inhibitors that target the conserved ATP-binding site in the active kinase domain (JH1), deucravacitinib binds to the regulatory pseudokinase domain (JH2).[1] This binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the TYK2 enzyme in an inactive conformation.[1] This allosteric inhibition confers high selectivity for TYK2 with minimal activity against other JAK family members (JAK1, JAK2, and JAK3) at clinically relevant doses.[4]



By selectively inhibiting TYK2, deucravacitinib modulates the signaling of key cytokines implicated in the pathogenesis of psoriasis and other autoimmune diseases, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons.[5][6] This targeted approach aims to provide therapeutic benefits while minimizing the off-target effects associated with broader JAK inhibition.[3]

Comparative Efficacy in Plaque Psoriasis

The efficacy of deucravacitinib has been consistently demonstrated in large-scale, randomized, double-blind, placebo- and active comparator-controlled Phase 3 clinical trials, primarily the POETYK PSO-1 and POETYK PSO-2 studies.[7] These trials evaluated the superiority of deucravacitinib (6 mg once daily) against both placebo and apremilast (30 mg twice daily) in patients with moderate-to-severe plaque psoriasis.[8][9]

Table 1: Key Efficacy Outcomes at Week 16 in POETYK PSO-1 and PSO-2 Trials

Outcome	POETYK PSO-1[10]	POETYK PSO-2[7]
PASI 75 Response		
Deucravacitinib	58.4%	55.2%
Placebo	12.7%	11.4%
Apremilast	35.1%	37.9%
sPGA 0/1 (clear/almost clear) Response		
Deucravacitinib	51.8%	51.1%
Placebo	7.88%	7.88%
Apremilast	32.1%	33.2%

PASI 75: ≥75% reduction from baseline in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

The results from both pivotal trials consistently show a statistically significant superiority of deucravacitinib over both placebo and apremilast in achieving key efficacy endpoints at week



16.[7][9] Long-term extension studies have further demonstrated the durability of these responses, with a significant proportion of patients maintaining PASI 75 for up to three years. [10]

A network meta-analysis of studies in Asian populations with moderate-to-severe plaque psoriasis also indicated that the efficacy of deucravacitinib is comparable to several biologic agents, including TNF-α inhibitors and ustekinumab, and superior to apremilast.[11][12]

Safety and Tolerability Profile

The safety profile of deucravacitinib has been characterized in the POETYK clinical trial program. The overall incidence of adverse events has been comparable to placebo and apremilast.

Table 2: Overview of Common Adverse Events (Reported in ≥1% of Patients)

Adverse Event	Deucravacitinib	Placebo	Apremilast
Nasopharyngitis	More frequent than placebo	-	-
Upper respiratory tract infection	More frequent than placebo	-	-
Headache	Comparable to placebo	-	-
Diarrhea	Comparable to placebo	-	More frequent
Nausea	Comparable to placebo	-	More frequent

This is a generalized summary. For detailed safety information, refer to the official prescribing information.

The selective mechanism of deucravacitinib is thought to contribute to its distinct safety profile compared to non-selective JAK inhibitors.[3] It is not associated with the same degree of



laboratory abnormalities (e.g., hematologic changes) that can be seen with broader JAK inhibition.[4]

Experimental Protocols

The reproducibility of the clinical data for deucravacitinib is supported by the robust design of the pivotal Phase 3 trials.

POETYK PSO-1 and PSO-2 Study Design[8][13][14][15]

- Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and apremilast in adults with moderate-to-severe plaque psoriasis.
- Design: Multicenter, randomized, double-blind, placebo- and active comparator-controlled studies.
- Patient Population: Adults with a diagnosis of chronic plaque psoriasis for at least 6 months, with a body surface area (BSA) involvement of ≥10%, a PASI score of ≥12, and an sPGA score of ≥3 at baseline.
- Randomization: Patients were randomized in a 2:1:1 ratio to receive deucravacitinib 6 mg once daily, apremilast 30 mg twice daily, or placebo.
- Primary Endpoints:
 - Proportion of patients achieving PASI 75 response at Week 16 versus placebo.
 - Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at Week 16 versus placebo.
- Key Secondary Endpoints: Comparison of PASI 75 and sPGA 0/1 response rates for deucravacitinib versus apremilast at Week 16.
- Long-term Extension: Following the initial 52-week trial period, eligible patients could enroll in a long-term extension study to receive open-label deucravacitinib.[13][14]

Signaling Pathways and Experimental Workflows



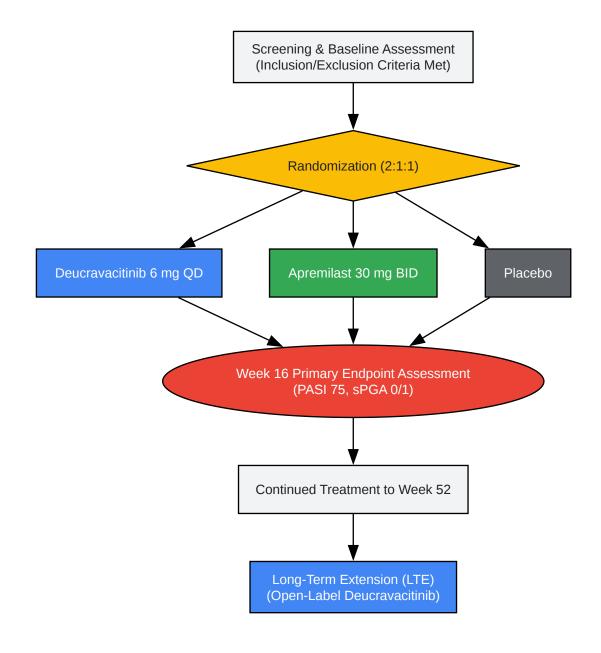
TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating the signaling of proinflammatory cytokines and the mechanism of inhibition by deucravacitinib.

Caption: TYK2 Signaling Pathway and Deucravacitinib's Mechanism of Action.

POETYK PSO Clinical Trial Workflow

This diagram outlines the general workflow for a patient participating in the POETYK PSO-1 or PSO-2 clinical trials.





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Caption: Simplified Workflow of the POETYK PSO Phase 3 Clinical Trials.

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